molecular formula C16H18ClN5O2 B2762783 1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-12-9

1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2762783
CAS No.: 890937-12-9
M. Wt: 347.8
InChI Key: BBRXCKSDDOKUPD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 5-Chloro-2-methylphenyl group at position 1 of the pyrazole ring, enhancing lipophilicity and target binding.

Pyrazolo[3,4-d]pyrimidines are widely explored as kinase inhibitors, with modifications to the substituents tailoring selectivity and potency.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-10-4-5-11(17)6-13(10)22-16-12(7-21-22)15(19-9-20-16)18-8-14(23-2)24-3/h4-7,9,14H,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRXCKSDDOKUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through methods that include the reaction of appropriate aryl and heteroaryl amines with substituted pyrazoles. The synthetic pathway often requires careful control of reaction conditions to optimize yield and purity.

Antiviral Activity

Research has indicated that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable antiviral properties. For instance, studies have reported that derivatives with similar structures have shown efficacy against various viruses, including Zika virus. In one study, a related compound demonstrated an EC50 value (the concentration required for 50% maximal effect) of 5.2 µM in antiviral assays, indicating promising antiviral activity while maintaining manageable cytotoxicity levels (CC50 = 20 µM) .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Pyrazolo[3,4-d]pyrimidines have been identified as potential inhibitors of cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, compounds within this class have been shown to inhibit CSNK2 (casein kinase 2), a kinase frequently overexpressed in various cancers. This inhibition leads to reduced cell viability and proliferation in cancer cell lines .

Anti-inflammatory Effects

In addition to antiviral and anticancer activities, pyrazolo[3,4-d]pyrimidine derivatives have displayed anti-inflammatory properties. Compounds with this structure have been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.
  • Viral Replication Interference : By targeting viral replication mechanisms, the compound can effectively reduce viral loads in infected cells.
  • Inflammatory Pathway Modulation : The ability to modulate cytokine production and inflammatory mediator release contributes to its anti-inflammatory effects.

Data Summary

Activity EC50 (µM) CC50 (µM) Mechanism
Antiviral5.220Inhibition of viral replication
AnticancerVariableVariableKinase inhibition (e.g., CSNK2)
Anti-inflammatoryN/AN/AModulation of inflammatory pathways

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Zika Virus Study : A related pyrazolo[3,4-d]pyrimidine derivative exhibited a significant reduction in viral titers at concentrations as low as 8.5 µM .
  • Cancer Cell Line Evaluation : In vitro studies demonstrated that pyrazolo[3,4-d]pyrimidines could reduce proliferation rates in various cancer cell lines by up to 70% when used at optimal concentrations .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to 1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways related to cell division and metabolism in cancer cells. For example, docking studies have demonstrated that similar compounds effectively bind to ATP-binding sites of kinases, disrupting cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Preliminary studies suggest that it may exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli.

  • Case Study : In a recent evaluation of pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, certain structural analogs demonstrated promising results with IC50 values indicating effective inhibition at low concentrations.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling processes of many cytokines involved in immune responses.

  • Application : This property makes it a candidate for treating diseases associated with dysregulated JAK signaling, such as certain autoimmune disorders and cancers.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of the chloro and dimethoxyethyl groups through nucleophilic substitution reactions.
  • Purification through column chromatography to obtain the final product in high purity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Effects on Solubility :

    • The 2,2-dimethoxyethyl group in the target compound likely enhances aqueous solubility compared to analogs with hydrophobic substituents (e.g., S29’s 4-fluorobenzyl or NA-PP1’s naphthyl).
    • Ibrutinib ’s piperidinyl and acryloyl groups balance solubility and membrane permeability, critical for oral bioavailability .
  • Biological Selectivity :

    • S29 demonstrates specificity for neuroblastoma cells, attributed to the 4-fluorobenzyl group’s interaction with kinase domains .
    • Compound 23 ’s pyrazole-amine substituent may confer CDK2 selectivity, though exact potency data are pending .
  • Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to Compound 21 (CDK2 inhibitor), which uses flash chromatography for purification . Ibrutinib employs a Mitsunobu reaction and acryloylation, highlighting the complexity of introducing stereochemistry .

Pharmacokinetic and Therapeutic Potential

  • Nanocarrier Delivery: S29’s efficacy is enhanced by graphene oxide (GO) nanosheets, reducing off-target effects . The target compound’s dimethoxyethyl group may similarly benefit from nanoparticle formulations.
  • Kinase Inhibition Profiles : While NA-PP1 and NM-PP1 target Plasmodium kinases , the target compound’s chloro-methylphenyl group could align it with oncogenic kinases (e.g., BTK, CDK2).

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